In Vivo Tolerability: 3,4-DHBA Enables 2.5-Fold Higher Dosing Than Dopamine with 46% Greater Survival Benefit
3,4-Dihydroxybenzylamine (3,4-DHBA) demonstrates substantially improved in vivo tolerability compared to dopamine, enabling higher dosing with superior therapeutic outcomes. This differential toxicity profile represents the primary basis for selecting DHBA over dopamine in melanoma research applications [1][2].
| Evidence Dimension | Maximum tolerated daily dose in tumor-bearing mice |
|---|---|
| Target Compound Data | 1,000 mg/kg/day well tolerated |
| Comparator Or Baseline | Dopamine: 400 mg/kg/day maximum tolerated |
| Quantified Difference | 2.5-fold higher tolerable dose (1,000 mg/kg vs 400 mg/kg); median lifespan increased 70% with DHBA versus 48% with dopamine |
| Conditions | B16 melanoma model in (C57BL/6 × DBA/2)F1 mice; compounds administered daily |
Why This Matters
The 2.5-fold higher tolerable dose enables researchers to achieve therapeutic effects unattainable with dopamine at equivalent toxicity thresholds, directly impacting experimental design and endpoint interpretation in antimelanoma studies.
- [1] Wick MM. 3,4-Dihydroxybenzylamine: a dopamine analog with enhanced antitumor activity against B16 melanoma. J Natl Cancer Inst. 1979;63(6):1465-1467. View Source
- [2] Wick MM. Levodopa and dopamine analogs: dihydroxy and trihydroxybenzylamines as novel quinol anti-tumor agents in experimental leukemia in vivo. Cancer Treat Rep. 1981;65(9-10):861-867. View Source
